molecular formula C27H35NO4 B557994 Fmoc-12-Ado-OH CAS No. 128917-74-8

Fmoc-12-Ado-OH

Cat. No.: B557994
CAS No.: 128917-74-8
M. Wt: 437,56 g/mole
InChI Key: HVGIKYAQSSNFCH-UHFFFAOYSA-N
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Description

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid: is a chemical compound commonly used in peptide synthesis. It is known for its role as a protecting group in solid-phase peptide synthesis, which is a method used to produce peptides in a controlled and efficient manner. The compound is characterized by its ability to protect the amino group during the synthesis process, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid typically involves the reaction of 12-aminododecanoic acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective addition of amino acids to the growing peptide chain. The protecting group is later removed under basic conditions, typically using piperidine, to reveal the free amino group .

Comparison with Similar Compounds

  • 12-(Fmoc-amino)dodecanoic acid
  • Fmoc-8-Aoc-OH
  • Fmoc-6-Ahx-OH
  • Fmoc-11-Aun-OH

Uniqueness: 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid is unique due to its specific chain length and the presence of the fluorenylmethyloxycarbonyl group. This combination provides optimal protection for the amino group during peptide synthesis, making it a preferred choice for certain applications .

Properties

IUPAC Name

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGIKYAQSSNFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401149
Record name Fmoc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128917-74-8
Record name Fmoc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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